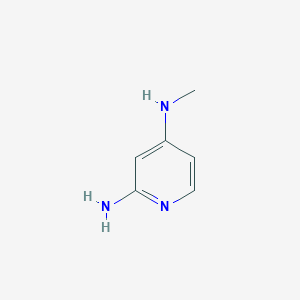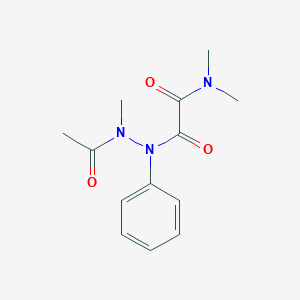![molecular formula C6H8O3 B118028 4,5-Dimethyl-3,6-dioxabicyclo[3.1.0]hexan-2-one CAS No. 158705-20-5](/img/structure/B118028.png)
4,5-Dimethyl-3,6-dioxabicyclo[3.1.0]hexan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-Dimethyl-3,6-dioxabicyclo[3.1.0]hexan-2-one, also known as paraformaldehyde cyclic acetal, is a cyclic acetal that is commonly used in scientific research. It is a versatile compound that can be synthesized using various methods and has a wide range of applications in different fields. In 1.0]hexan-2-one.
Applications De Recherche Scientifique
4,5-Dimethyl-3,6-dioxabicyclo[3.1.0]hexan-2-one has a wide range of applications in scientific research. It is commonly used as a reagent in organic synthesis reactions, particularly in the synthesis of cyclic compounds. It is also used as a protecting group for aldehydes and ketones in organic synthesis. In addition, 4,5-Dimethyl-3,6-dioxabicyclo[3.1.0]hexan-2-one is used as a cross-linking agent in the preparation of polymeric materials.
Mécanisme D'action
The mechanism of action of 4,5-Dimethyl-3,6-dioxabicyclo[3.1.0]hexan-2-one is not well understood. However, it is believed that the compound acts as a Lewis acid catalyst in organic synthesis reactions. It is also believed to act as a cross-linking agent by forming covalent bonds between polymer chains.
Effets Biochimiques Et Physiologiques
There is limited information on the biochemical and physiological effects of 4,5-Dimethyl-3,6-dioxabicyclo[3.1.0]hexan-2-one. However, studies have shown that the compound is relatively non-toxic and does not have any significant adverse effects on human health.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4,5-Dimethyl-3,6-dioxabicyclo[3.1.0]hexan-2-one in lab experiments is its versatility. It can be used in a wide range of organic synthesis reactions and as a cross-linking agent in the preparation of polymeric materials. However, one of the limitations of using the compound is that it requires the use of a Lewis acid catalyst, which can be expensive and difficult to handle.
Orientations Futures
For the use of 4,5-Dimethyl-3,6-dioxabicyclo[3.1.0]hexan-2-one include the development of new synthesis methods, the use of the compound as a cross-linking agent in the preparation of new polymeric materials, and the exploration of its potential applications in drug development and pharmaceuticals.
Méthodes De Synthèse
There are several methods for synthesizing 4,5-Dimethyl-3,6-dioxabicyclo[3.1.0]hexan-2-one. One of the most common methods involves the reaction between 4,5-Dimethyl-3,6-dioxabicyclo[3.1.0]hexan-2-onehyde and 2,3-dimethyl-1,3-butadiene in the presence of a Lewis acid catalyst such as boron trifluoride etherate. The reaction produces 4,5-Dimethyl-3,6-dioxabicyclo[3.1.0]hexan-2-one as a white crystalline solid.
Propriétés
Numéro CAS |
158705-20-5 |
|---|---|
Nom du produit |
4,5-Dimethyl-3,6-dioxabicyclo[3.1.0]hexan-2-one |
Formule moléculaire |
C6H8O3 |
Poids moléculaire |
128.13 g/mol |
Nom IUPAC |
4,5-dimethyl-3,6-dioxabicyclo[3.1.0]hexan-2-one |
InChI |
InChI=1S/C6H8O3/c1-3-6(2)4(9-6)5(7)8-3/h3-4H,1-2H3 |
Clé InChI |
QKRDIBBUHZWIKY-UHFFFAOYSA-N |
SMILES |
CC1C2(C(O2)C(=O)O1)C |
SMILES canonique |
CC1C2(C(O2)C(=O)O1)C |
Synonymes |
3,6-Dioxabicyclo[3.1.0]hexan-2-one, 4,5-dimethyl- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



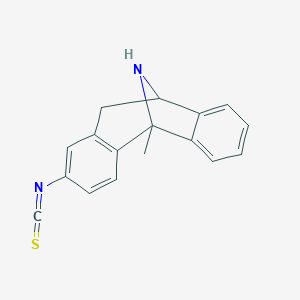
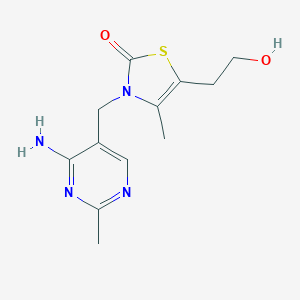
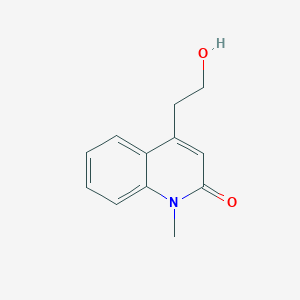
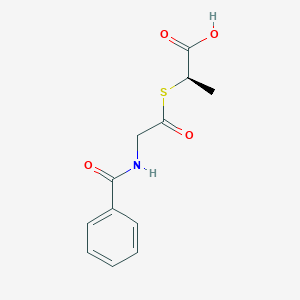
![1,4-dimethyl-8-sulfanyl-6H-imidazo[4,5-e][1,4]diazepine-5-thione](/img/structure/B117961.png)
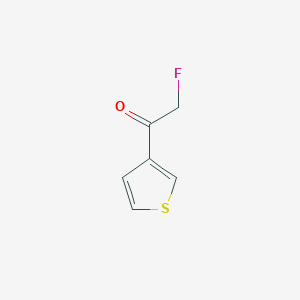
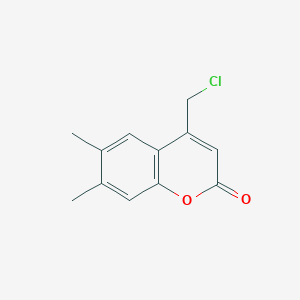
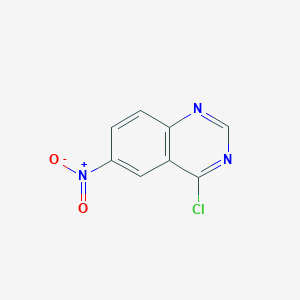
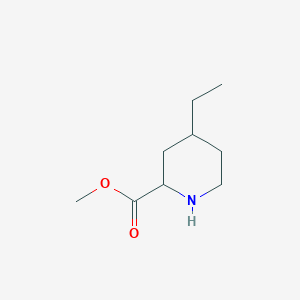
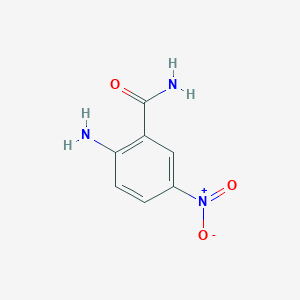
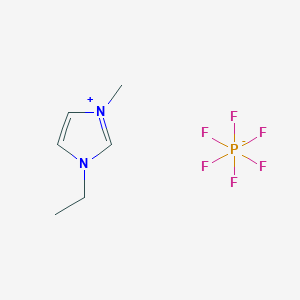
![(R)-3-[4-(2-Methoxyethyl)phenoxy]-1,2-epoxypropane](/img/structure/B117976.png)
